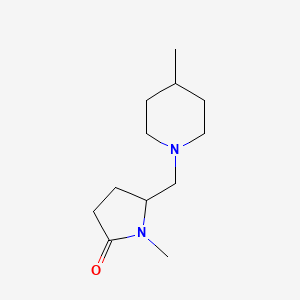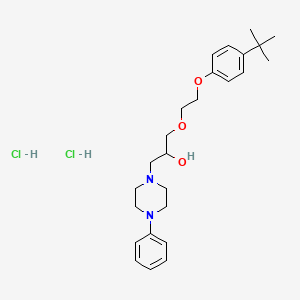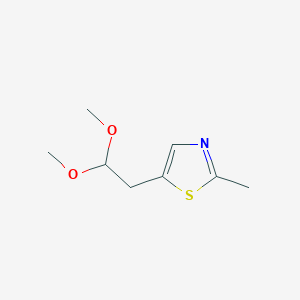
1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide is a nitrogen-rich molecule that is likely to have a complex structure due to the presence of a triazole ring and a trifluoromethyl group. While the specific compound is not directly discussed in the provided papers, similar compounds with triazole rings and carboxamide groups have been synthesized and studied for their properties and potential applications.
Synthesis Analysis
The synthesis of nitrogen-rich energetic compounds with triazole rings can involve multiple steps, starting from basic precursors. For example, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . This suggests that the synthesis of the compound may also involve a multi-step reaction, possibly starting with a simple molecule that is functionalized with various groups, such as the trifluoromethylphenoxy and carboxamide moieties.
Molecular Structure Analysis
The molecular structure of compounds containing triazole rings can be confirmed using techniques such as single-crystal X-ray diffraction, as was done for the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole . This method provides precise information about the arrangement of atoms within the crystal and can be used to deduce the geometry and conformation of the compound .
Chemical Reactions Analysis
The reactivity of triazole-containing compounds can vary depending on the substituents attached to the ring. The presence of a trifluoromethyl group could influence the electronic properties of the molecule and affect its reactivity. However, the provided papers do not discuss the chemical reactions specific to the compound . Nonetheless, the synthesis of related compounds involves reactions such as amination, cyclization, and condensation , which could be relevant to the synthesis and reactivity of the compound being analyzed.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrogen-rich compounds with triazole rings can be quite interesting. For instance, the thermal stability of such compounds can be measured using differential scanning calorimetry (DSC), as seen with the decomposition peak temperatures of 332.6 °C and 374.1 °C for two related compounds . Additionally, the density and enthalpy of formation can be calculated using computational methods, and the sensitivity to impact and friction can be assessed to determine the safety of handling these materials . These methods could be applied to determine the properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The development of novel compounds with triazole carboxamide motifs, such as those related to the specified chemical structure, often focuses on synthesizing derivatives with potential biological activities. For instance, novel 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides were synthesized and showed insecticidal or fungicidal activity in agricultural applications (Liu et al., 2006).
Structural Studies and Crystallography
Research involving derivatives of triazole carboxamides often includes structural determination and analysis to understand their molecular conformations and interactions. For example, the structural study of three nimesulidetriazole derivatives using X-ray powder diffraction data provided insights into their molecular geometry and intermolecular interactions (Dey et al., 2015).
Catalytic and Chemical Properties
Compounds containing the triazole motif are also explored for their catalytic properties and reactivity. For instance, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands were investigated for catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the versatility of triazole derivatives in catalysis (Saleem et al., 2013).
Antimicrobial and Antileukemic Activity
The antimicrobial and antileukemic potential of triazole derivatives is another significant area of research. Synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents revealed moderate to good activities against various bacterial and fungal strains, indicating their potential in developing new therapeutic agents (Jadhav et al., 2017).
Propiedades
IUPAC Name |
1-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c1-22-10-13(20-21-22)14(23)19-7-2-3-8-24-12-6-4-5-11(9-12)15(16,17)18/h4-6,9-10H,7-8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHQTWZWAUBRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2520752.png)

![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)



![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)
